Introduction: The Quinoline Core in Modern Chemistry
Introduction: The Quinoline Core in Modern Chemistry
An In-Depth Technical Guide to the Basic Properties of 5,7-Dichloro-4-hydroxyquinoline
The quinoline scaffold is a privileged heterocyclic system that forms the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and versatile reactivity have made it a cornerstone of medicinal chemistry. Within this class, 4-hydroxyquinoline (or its tautomeric form, 4-quinolone) derivatives are of particular importance, serving as key intermediates in the synthesis of compounds with significant biological activity, from antimalarials to kinase inhibitors. This guide focuses on a specific, synthetically valuable derivative: 5,7-Dichloro-4-hydroxyquinoline .
As a Senior Application Scientist, the intent of this document is not merely to list properties but to provide a cohesive understanding of this molecule's character. We will explore its fundamental physicochemical nature, its synthesis and reactivity from a mechanistic standpoint, and its applications as a strategic building block for drug discovery professionals. The information herein is synthesized to be both technically robust and practically insightful for researchers in the field.
Core Molecular Structure and Physicochemical Identity
The foundational identity of any chemical compound lies in its structure and the intrinsic properties that arise from it. 5,7-Dichloro-4-hydroxyquinoline is a molecule defined by its chlorinated benzene ring fused to a 4-hydroxypyridine system.
Tautomerism: The Quinolone-Quinolinol Equilibrium
A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the 4-quinolone form. Spectroscopic and crystallographic evidence indicates that the equilibrium for the parent scaffold and its derivatives strongly favors the 5,7-dichloro-1H-quinolin-4-one (keto) form.[1][2] This preference is driven by the stability of the amide group within the heterocyclic ring. This structural nuance is paramount, as it dictates the molecule's hydrogen bonding capabilities, reactivity, and interactions with biological targets.
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Properties
The fundamental physical and chemical identifiers for 5,7-Dichloro-4-hydroxyquinoline are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 5,7-dichloro-1H-quinolin-4-one | [3] |
| CAS Number | 21873-52-9 | [4] |
| Molecular Formula | C₉H₅Cl₂NO | [3] |
| Molecular Weight | 214.05 g/mol | [5] |
| Monoisotopic Mass | 212.97482 Da | [3] |
| Appearance | Expected to be an off-white to light brown solid | [6] |
| Melting Point | Data not available; expected to be >200 °C (by analogy) | N/A |
| Solubility | Practically insoluble in water; soluble in polar organic solvents like DMSO, DMF, and hot ethanol. | [6][7] |
Synthesis and Reactivity
Understanding how a molecule is constructed and how it behaves in chemical reactions is fundamental to its utility. The synthesis of 4-hydroxyquinolines is well-established, with the Gould-Jacobs reaction being a primary and highly adaptable method.
Retrosynthetic Analysis and Proposed Synthesis
The most logical approach to synthesizing 5,7-Dichloro-4-hydroxyquinoline is via the Gould-Jacobs reaction.[8][9][10] This strategy involves the condensation of a suitably substituted aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization.
Caption: Proposed Gould-Jacobs synthesis workflow.
Experimental Protocol: Gould-Jacobs Synthesis
This protocol is a representative methodology adapted from established procedures for synthesizing 4-hydroxyquinolines.[9][11]
Step 1: Synthesis of Diethyl [(3,5-dichlorophenylamino)methylene]malonate
-
Combine 3,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask equipped with a distillation head.
-
Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol will distill from the reaction mixture.
-
After 2 hours, apply a vacuum to remove the remaining ethanol and cool the mixture. The resulting crude intermediate can often be used directly in the next step.
Step 2: Thermal Cyclization to Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate
-
In a separate flask, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C.
-
Add the crude intermediate from Step 1 portion-wise to the hot solvent. The addition should be controlled to maintain the temperature.
-
Maintain the reaction at 250 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Cool the mixture to below 100 °C and add hexane or petroleum ether to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum.
Step 3 & 4: Hydrolysis and Decarboxylation
-
Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete saponification.
-
Cool the solution in an ice bath and carefully acidify to ~pH 2 with concentrated HCl. A precipitate of the carboxylic acid will form.
-
To decarboxylate, heat the acidic slurry to 80-90 °C until effervescence ceases.
-
Cool the mixture, collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5,7-Dichloro-4-hydroxyquinoline.
Core Reactivity
The reactivity of 5,7-Dichloro-4-hydroxyquinoline is governed by its distinct functional domains. The electron-withdrawing chlorine atoms deactivate the benzene ring towards typical electrophilic aromatic substitution but direct any potential substitution to the C6 and C8 positions. The most significant reactivity is associated with the pyridinone ring.
Caption: Key reactivity pathways of the 4-quinolone scaffold.
-
N- and O-Alkylation: The tautomeric nature allows for selective alkylation. Strong bases like NaH will deprotonate the nitrogen, leading to N-alkylation, while weaker bases like K₂CO₃ favor O-alkylation of the enol form.
-
Conversion of C4-OH to Chlorine: This is a crucial transformation for further functionalization. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) readily convert the 4-hydroxyl group into a 4-chloro group.[12] The resulting 4,5,7-trichloroquinoline is a valuable intermediate for nucleophilic aromatic substitution reactions, particularly with amines.
-
Reactivity at C3: The C3 position is activated and can undergo various electrophilic substitutions, such as the Vilsmeier-Haack reaction to install a formyl group, or Mannich reactions.[13]
Spectral Characterization
| Technique | Predicted Key Features and Interpretation |
| ¹H NMR | Aromatic Region (δ 7.0-8.5 ppm): Expect three signals. A doublet for H6 and a doublet for H8, with a small meta-coupling constant (J ≈ 2-3 Hz). A singlet (or very finely split doublet) for H2. The proton at C3 will likely appear as a singlet further upfield. N-H Proton: A broad singlet, typically >10 ppm, due to the amide proton in the favored quinolone tautomer. |
| ¹³C NMR | Carbonyl Carbon (C4): A signal in the range of δ 175-180 ppm. Aromatic/Vinyl Carbons: Multiple signals between δ 110-150 ppm. Carbons bearing chlorine (C5, C7) will be downfield. Quaternary carbons (C4a, C8a) will also be present. The C2 and C3 signals will be distinct based on their position relative to the nitrogen and carbonyl groups. |
| IR Spec. | N-H Stretch: A broad absorption band around 3200-3000 cm⁻¹ corresponding to the N-H bond of the quinolone. C=O Stretch: A strong, sharp absorption band around 1620-1650 cm⁻¹ for the amide carbonyl. C=C/C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region. C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight (m/z ≈ 213, 215, 217) due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl), with an approximate ratio of 9:6:1. This isotopic pattern is a definitive diagnostic feature. |
Applications in Research and Drug Development
The primary value of 5,7-Dichloro-4-hydroxyquinoline lies in its role as a versatile intermediate and a privileged scaffold in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The 4-quinolone core is a well-known "hinge-binding" motif that can mimic the adenine portion of ATP. This allows it to competitively bind to the ATP-binding site of many protein kinases, which are critical targets in oncology and inflammation. The chlorine atoms at the 5 and 7 positions provide valuable vectors for synthetic elaboration, allowing chemists to introduce substituents that can target specific pockets in the kinase active site, thereby enhancing potency and selectivity.
-
Intermediate for Bioactive Molecules: Following conversion of the 4-hydroxyl to a 4-chloro group, the molecule becomes an excellent substrate for introducing amine side chains. This is the cornerstone of the synthesis of numerous antimalarial drugs like chloroquine, where a dialkylaminoalkylamine chain is attached at the C4 position.[12]
-
Fragment-Based Drug Discovery: The dichlorinated quinolone core can be used as a starting fragment in fragment-based screening campaigns to identify initial hits against novel biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5,7-Dichloro-4-hydroxyquinoline is not widely available, data from closely related compounds like 5,7-dichloro-8-hydroxyquinoline provide essential guidance.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
References
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